2,3-Bis(n-butylthio)-1,4-naphthalenedione 2,3-Bis(n-butylthio)-1,4-naphthalenedione
Brand Name: Vulcanchem
CAS No.: 671189-54-1
VCID: VC2304732
InChI: InChI=1S/C18H22O2S2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
SMILES: CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC
Molecular Formula: C18H22O2S2
Molecular Weight: 334.5 g/mol

2,3-Bis(n-butylthio)-1,4-naphthalenedione

CAS No.: 671189-54-1

Cat. No.: VC2304732

Molecular Formula: C18H22O2S2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(n-butylthio)-1,4-naphthalenedione - 671189-54-1

Specification

CAS No. 671189-54-1
Molecular Formula C18H22O2S2
Molecular Weight 334.5 g/mol
IUPAC Name 2,3-bis(butylsulfanyl)naphthalene-1,4-dione
Standard InChI InChI=1S/C18H22O2S2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Standard InChI Key KZJVVMVXUXJHOY-UHFFFAOYSA-N
SMILES CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC
Canonical SMILES CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC

Introduction

Chemical Identity and Structure

2,3-Bis(n-butylthio)-1,4-naphthalenedione belongs to the broader family of 1,4-naphthoquinones, characterized by a naphthalene core with two ketone groups at positions 1 and 4, and two butylthio (-SCCCC) substituents at positions 2 and 3. The compound features a planar naphthoquinone system with two flexible butyl chains attached via sulfur atoms.

Identification Parameters

The compound is distinctly identified through multiple standardized parameters as detailed in Table 1.

Table 1. Chemical Identification Parameters

ParameterValue
CAS Registry Number671189-54-1
Molecular FormulaC₁₈H₂₂O₂S₂
Molecular Weight334.5 g/mol
InChIInChI=1S/C18H22O2S2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
InChIKeyKZJVVMVXUXJHOY-UHFFFAOYSA-N
SMILESCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC
MDL NumberMFCD06656510

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 2,3-Bis(n-butylthio)-1,4-naphthalenedione

  • 2,3-bis(butylsulfanyl)naphthalene-1,4-dione

  • 2,3-Bis(butylthio)naphthalene-1,4-dione

  • IFM_47059 (as referenced in research literature)

Physicochemical Properties

Understanding the physicochemical properties of 2,3-Bis(n-butylthio)-1,4-naphthalenedione is essential for laboratory applications and potential biological studies.

Physical and Chemical Properties

Table 2 summarizes the key physical and chemical properties of the compound based on available data.

Table 2. Physicochemical Properties

PropertyValueSource
Molecular Weight334.5 g/mol
Physical StateSolid
Relative Density1.18 g/cm³ (Predicted)
Solubility in DMSO45 mg/mL (134.53 mM)
Recommended DissolutionSonication recommended

Structural Characteristics

The compound features a planar naphthoquinone core with two butylthio side chains. This structure contributes to its chemical reactivity and potential interactions with biological systems. The 1,4-naphthoquinone core is known for its electron-accepting properties, which can facilitate redox cycling in biological environments .

ConditionRecommendationDurationSource
Storage Temperature (Powder)-20°C3 years
Storage Temperature (In solvent)-80°C1 year
Shipping ConditionsAmbient/Cool pack-
SupplierCatalog NumberAvailable QuantitiesUsage RestrictionSource
Matrix Scientific016562-500MG500 mgFOR R&D PURPOSES ONLY
TargetMol-5-200 mg-
CymitQuimicaTM-T70775-200 mg-
VulcanchemVC2304732-For research use only. Not for human or veterinary use
TebubioP0125786425 mg-
VWR101804-972500 mg-
ParameterClassificationSource
GHS Pictogram CodeGHS07
Hazard ClassIrritant
Research RestrictionFOR R&D PURPOSES ONLY

Research Context

While specific research on 2,3-Bis(n-butylthio)-1,4-naphthalenedione is limited in the available literature, understanding the broader context of similar compounds provides valuable insights.

Compound Class Context

1,4-Naphthoquinones represent an important class of compounds with diverse biological activities. Many compounds in this family have demonstrated antibacterial, antifungal, antimalarial, and anticancer properties . The biological activities of these compounds are often attributed to their ability to:

  • Accept electrons to generate reactive semiquinone or dianion species

  • Generate reactive oxygen species (ROS)

  • Inhibit electron transport processes

  • Interact with biological structures through their electrophilic character

  • Form covalent bonds with nucleophilic biomolecules

  • Intercalate with DNA due to their planar structure

Research Applications

2,3-Bis(n-butylthio)-1,4-naphthalenedione has been identified in high-throughput screening as a compound of interest (designated as IFM_47059) in research related to MCM chromatin loading inhibitors . This suggests potential applications in molecular biology research and possibly cancer research, as MCM (minichromosome maintenance) proteins play critical roles in DNA replication.

Related Compounds

Structurally related compounds, particularly other sulfanyl-1,4-naphthoquinone derivatives, have shown promising antibacterial and antifungal properties. For example, research on compounds with similar core structures but different substituents has demonstrated activity against both Gram-positive and Gram-negative bacteria .

Of particular note is the compound 2-(butylthio)naphthalene-1,4-dione (CAS: 59094-49-4), which shares a similar structural motif but contains only one butylthio group at position 2 . This related compound helps establish structure-activity relationships for the broader class.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator